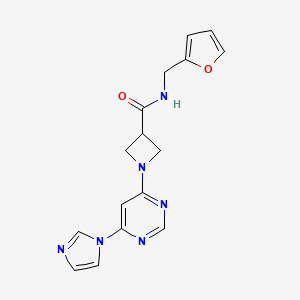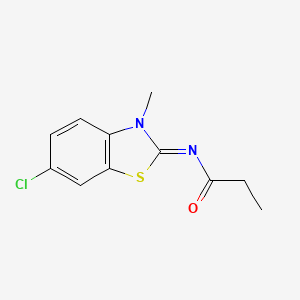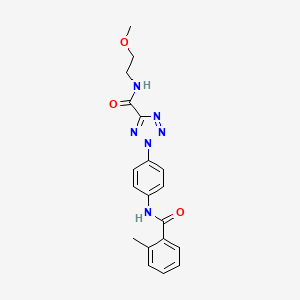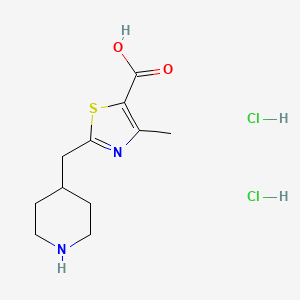![molecular formula C10H9BrN4S B2697111 3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 799250-29-6](/img/structure/B2697111.png)
3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine” is a chemical compound with the molecular formula C10H9BrN4S and a molecular weight of 297.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C10H9BrN4S . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 297.17 . Other specific properties such as boiling point and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
This compound is a key intermediate in the synthesis of various heterocyclic compounds, demonstrating significant applications in developing antimicrobial agents. For instance, derivatives synthesized from this compound have been explored for their antibacterial activities against a range of pathogens. The exploration of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, including those synthesized using 3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine, showcased potent antibacterial properties compared to reference drugs such as ampicillin and gatifloxacin (Singh et al., 2010). These findings underscore the compound's utility in synthesizing new molecules with potential antibacterial applications.
Antifungal and Insecticidal Applications
Beyond antibacterial properties, derivatives of this compound have been identified with antifungal and insecticidal activities. The synthesis and evaluation of thiophene-based heterocycles, for example, have led to compounds that exhibit potent antifungal effects against strains like Aspergillus fumigates, demonstrating more effectiveness than the standard drug Amphotericin B in some cases (Mabkhot et al., 2016). Additionally, the innovation in creating heterocycles incorporating a thiadiazole moiety for targeting the cotton leafworm, Spodoptera littoralis, highlights the compound's role in developing new insecticidal agents, contributing to agricultural pest control strategies (Fadda et al., 2017).
Polymerization Catalysts
Interestingly, this compound and its derivatives have found applications in materials science, particularly in the synthesis of polymerization catalysts. Chromium(III) complexes with terdentate ligands derived from 2,6-bis(bromomethyl)pyridine, akin to the structural motif of our compound of interest, have been synthesized and shown to act as effective catalysts in ethylene polymerization (Hurtado et al., 2009). These findings open up avenues for utilizing such compounds in industrial polymer production, indicating their versatility beyond pharmaceutical applications.
Zukünftige Richtungen
The future directions for “3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine” and similar compounds lie in their potential for drug design, discovery, and development . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Eigenschaften
IUPAC Name |
6-(bromomethyl)-3-pyridin-3-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-4-8-6-15-9(13-14-10(15)16-8)7-2-1-3-12-5-7/h1-3,5,8H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPLJHDYLAVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=C(N21)C3=CN=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)



![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]propanamide](/img/structure/B2697033.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2697038.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2697041.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2697043.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2697044.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697048.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2697051.png)